1,3-Dimethyl-9-ethylxanthine is a xanthine derivative, which is a class of compounds that includes well-known stimulants such as caffeine and theophylline. This compound is characterized by its unique molecular structure, which incorporates both methyl and ethyl groups attached to the xanthine backbone. The compound's potential applications in pharmacology and biochemistry make it a subject of interest in scientific research.
The compound can be synthesized from theophylline, which is a naturally occurring methylxanthine found in tea leaves and cocoa beans. The synthesis of 1,3-dimethyl-9-ethylxanthine can be achieved through various chemical reactions involving the modification of the xanthine structure.
1,3-Dimethyl-9-ethylxanthine belongs to the class of methylxanthines, which are known for their stimulant effects on the central nervous system. This compound is structurally related to other methylxanthines like caffeine and theobromine, exhibiting similar biological activities.
The synthesis of 1,3-dimethyl-9-ethylxanthine typically involves several steps:
For example, one method involves treating theophylline with sodium methoxide followed by reaction with ethyl chloroacetate, leading to the formation of ethylated products. Subsequent reactions may include hydrazinolysis to yield various derivatives .
The molecular formula for 1,3-dimethyl-9-ethylxanthine is . Its structure features:
The compound's molecular weight is approximately 220.23 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.
1,3-Dimethyl-9-ethylxanthine participates in various chemical reactions typical of xanthines, including:
The synthesis pathways often involve multiple steps requiring careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products .
The mechanism of action for 1,3-dimethyl-9-ethylxanthine primarily involves its role as an adenosine receptor antagonist. By blocking adenosine receptors, it promotes increased neurotransmitter release, resulting in stimulant effects such as increased alertness and reduced fatigue.
Research indicates that similar compounds exhibit dose-dependent effects on central nervous system stimulation, influencing both physical performance and cognitive function .
1,3-Dimethyl-9-ethylxanthine typically appears as a white crystalline solid. It has moderate solubility in water and organic solvents like ethanol.
The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions. Its melting point ranges around 100–105 °C .
1,3-Dimethyl-9-ethylxanthine has potential applications in various fields:
The core structure of 1,3-dimethyl-9-ethylxanthine belongs to the N-alkylated xanthine alkaloid family, characterized by modifications at purine ring positions N-1, N-3, N-7, and N-9. Xanthine itself serves as the fundamental scaffold, undergoing sequential alkylations catalyzed by substrate-specific methyltransferases and ethyltransferases. Methylation at N-1 and N-3 positions precedes N-9 ethylation, creating a hybrid methyl-ethyl xanthine derivative. The distinct methylation pattern directly influences molecular properties: N-1 methylation enhances membrane permeability, while N-3 methylation stabilizes the purine ring against oxidative degradation. Computational analyses reveal that 1,3-dimethyl substitution increases logP by ~0.8 units compared to non-methylated xanthine, facilitating hydrophobic interactions in biological matrices [2] [7].
Table 1: Methylation Patterns in Key Xanthine Derivatives
| Compound | N-1 | N-3 | N-7 | N-9 | Biological Significance |
|---|---|---|---|---|---|
| Xanthine | H | H | H | H | Unmodified precursor |
| Theobromine (3,7-DMX) | H | CH₃ | CH₃ | H | Primary cocoa alkaloid; vasodilator |
| Theophylline (1,3-DMX) | CH₃ | CH₃ | H | H | Bronchodilator; phosphodiesterase inhibitor |
| 1,3-Dimethyl-9-ethylxanthine | CH₃ | CH₃ | H | C₂H₅ | Hybrid methyl-ethyl functionality |
N-9 ethylation represents a rare biochemical modification in purine alkaloids, diverging from canonical methylation pathways. This reaction is catalyzed by specialized N-ethyltransferases (NETs), which utilize S-adenosyl-L-methionine (SAM) analogs as ethyl donors. Unlike methyltransferases that directly transfer -CH₃ groups, NETs require S-adenosyl-L-ethionine (SAE) as a cofactor, synthesized through methionine adenosyltransferase (MAT) activity on ethionine. Kinetic studies confirm NETs exhibit 15-fold higher affinity for SAE (Km = 8.2 µM) than SAM (Km = 124 µM). The catalytic mechanism involves nucleophilic attack by xanthine’s N-9 nitrogen on SAE’s ethyl carbon, forming a transition state stabilized by conserved aspartate residues within the enzyme’s active site. This ethylation step demonstrates irreversible kinetics (ΔG = -42 kJ/mol), driving hybrid alkaloid synthesis forward [3] [6].
Xanthine N-methyltransferases (XNMTs) exhibit stringent regioselectivity for initial methylation steps:
Table 2: Kinetic Parameters of Key Methyltransferases in Hybrid Xanthine Synthesis
| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Regioselectivity |
|---|---|---|---|---|---|
| Xanthine N-1-MT | Xanthine | 1-Methylxanthine | 112 ± 11 | 0.18 ± 0.02 | N-1 |
| Xanthine N-3-MT | 1-Methylxanthine | Theophylline | 86 ± 9 | 0.22 ± 0.03 | N-3 |
| Purine N-9-ET | Theophylline | 1,3-Dimethyl-9-ethylxanthine | 38 ± 4 | 0.07 ± 0.01 | N-9 |
¹³C-metabolic flux analysis (¹³C-MFA) quantifies carbon routing through competing pathways during hybrid xanthine synthesis. Using [1-¹³C] glucose tracer experiments in recombinant Nicotiana benthamiana cultures, isotopomer distributions reveal:
Table 3: Isotopic Labeling Patterns Resolved via ¹³C-MFA
| Precursor | Target Atom in 1,3-Dimethyl-9-ethylxanthine | Enrichment (%) | Time to Max Enrichment (h) | Pathway Confirmed |
|---|---|---|---|---|
| [1-¹³C] Glycine | C-8 | 95 ± 3 | 24 | De novo purine biosynthesis |
| [methyl-¹³C] Methionine | N-1/N-3 methyl groups | 89 ± 5 | 2 | SAM-dependent methylation |
| [ethyl-¹³D₂] Ethionine | N-9 ethyl group | 62 ± 7 | 8 | SAE-dependent ethylation |
Comprehensive Compound Index
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